1,4-Bis(vinyloxy)-butane
Overview
Description
1,4-Bis(vinyloxy)-butane: is a chemical compound with the molecular formula C8H14O2This compound is a colorless liquid with a sweet odor and is commonly used as a solvent, a monomer in polymerization reactions, and a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(vinyloxy)-butane is synthesized from tetramethylene glycol and acetylene using pressure and a catalyst . The reaction involves the formation of vinyl ether groups at both ends of the butane chain.
Industrial Production Methods: In industrial settings, the production of butane, 1,4-bis(ethenyloxy)- involves the use of ethanol and 2,2’-[1,4-butanediylbis(oxy)]bis- as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,4-Bis(vinyloxy)-butane can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions where the vinyl ether groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of butane, 1,4-bis(ethenyloxy)-.
Reduction: Alcohol derivatives.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Chemistry: 1,4-Bis(vinyloxy)-butane is used as a monomer in polymerization reactions to create polymers with unique properties. It is also used as a reagent in organic synthesis to introduce vinyl ether groups into molecules.
Biology and Medicine: This compound has potential therapeutic applications due to its ability to form bioactive polymers. It is being studied for its use in drug delivery systems and tissue engineering.
Industry: In the industrial sector, butane, 1,4-bis(ethenyloxy)- is used as a solvent and an intermediate in the production of various chemicals. It is also used in the manufacture of perfumes and fragrances due to its sweet odor .
Mechanism of Action
The mechanism of action of butane, 1,4-bis(ethenyloxy)- involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with biological molecules and cellular structures, making it useful in drug delivery and tissue engineering applications. The vinyl ether groups in the compound can participate in various chemical reactions, allowing it to modify other molecules and materials.
Comparison with Similar Compounds
- 1,4-Butanediol divinyl ether
- 1,4-Bis(vinyloxy)butane
- Butane, 1,4-bis(vinyloxy)-
Uniqueness: 1,4-Bis(vinyloxy)-butane is unique due to its ability to form stable vinyl ether groups at both ends of the butane chain. This property makes it highly versatile in polymerization reactions and organic synthesis. Its sweet odor also makes it valuable in the fragrance industry .
Properties
IUPAC Name |
1,4-bis(ethenoxy)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJGRDWJVHRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31359-61-2 | |
Record name | Butane, 1,4-bis(ethenyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31359-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1063227 | |
Record name | Butane, 1,4-bis(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-33-6 | |
Record name | Butanediol divinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3891-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanediol divinylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Divinyloxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556 | |
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Record name | Butane, 1,4-bis(ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,4-bis(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(vinyloxy)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-BUTANEDIOL DIVINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH | |
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Q1: How is 1,4-Bis(vinyloxy)butane used to synthesize functionalized gels?
A1: 1,4-Bis(vinyloxy)butane plays a crucial role in synthesizing functionalized gels by acting as a crosslinking agent during copolymerization with other monomers like methyl acrylate [, ]. This process creates a porous, crosslinked polymer network. The resulting copolymer can be further modified by introducing various functional groups through reactions like aminolysis, alkylation, hydrazinolysis, or phosphorylation []. These modifications allow for the creation of gels with diverse properties suitable for applications in chromatography, solid-phase synthesis, and biotechnological processes [].
Q2: Can 1,4-Bis(vinyloxy)butane be used to create gels for biomolecule immobilization?
A2: Yes, gels synthesized using 1,4-Bis(vinyloxy)butane can be functionalized to enable biomolecule immobilization []. For instance, researchers successfully coupled protected nucleoside and mononucleotide derivatives to copolymer beads using amid, urea, phosphotriester, or carboxylic acid ester linkages []. The study found that the gel matrix's steric effects, the size of the biomolecule, and the chosen synthesis route impacted immobilization efficiency [].
Q3: What are the advantages of using gels derived from 1,4-Bis(vinyloxy)butane in applications like chromatography or solid-phase synthesis?
A3: Gels derived from 1,4-Bis(vinyloxy)butane offer several advantages:
- Versatility: They can be functionalized with various groups, tailoring their properties for specific applications [].
- Stability: These gels demonstrate mechanical strength, resistance to hydrolysis across a broad pH range (1-14), and chemical stability at temperatures up to 130°C [].
- Compatibility: They can be used in both aqueous and organic solvent systems, broadening their application range [].
- Controlled Porosity: The synthesis conditions can be adjusted to achieve desired pore sizes, further enhancing their suitability for specific applications [].
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